molecular formula C6H8O2 B13467694 2,2-Dimethylcyclobutane-1,3-dione CAS No. 3183-44-6

2,2-Dimethylcyclobutane-1,3-dione

Cat. No.: B13467694
CAS No.: 3183-44-6
M. Wt: 112.13 g/mol
InChI Key: AYDXDLONARMTGW-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutane-1,3-dione is an organic compound that belongs to the class of cycloalkanes It is characterized by a four-membered ring structure with two methyl groups attached to the second carbon and two ketone groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclobutane-1,3-dione can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, substituted 1,3-diketones can be synthesized from α,β-unsaturated ketones by treatment with acid chlorides and diethylzinc in the presence of RhCl(PPh3)3 . This reaction offers a simple and chemoselective acylation at the α-position of α,β-unsaturated ketones.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclobutane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ketone groups and the strained four-membered ring structure.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups, with reagents such as alkyl halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives.

Scientific Research Applications

2,2-Dimethylcyclobutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be advantageous.

Mechanism of Action

The mechanism by which 2,2-Dimethylcyclobutane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The presence of the ketone groups allows for various chemical reactions, while the strained four-membered ring structure can influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple four-membered ring hydrocarbon without substituents.

    Cyclopentane: A five-membered ring hydrocarbon with similar properties but different ring strain.

    Cyclohexane: A six-membered ring hydrocarbon that is more stable due to reduced ring strain.

Uniqueness

2,2-Dimethylcyclobutane-1,3-dione is unique due to its combination of a strained four-membered ring and the presence of two ketone groups

Properties

IUPAC Name

2,2-dimethylcyclobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXDLONARMTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298656
Record name 2,2-Dimethyl-1,3-cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3183-44-6
Record name 2,2-Dimethyl-1,3-cyclobutanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3183-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,3-cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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